molecular formula C10H11ClOS B14428813 3-[(4-Chlorophenyl)sulfanyl]butanal CAS No. 81008-50-6

3-[(4-Chlorophenyl)sulfanyl]butanal

Cat. No.: B14428813
CAS No.: 81008-50-6
M. Wt: 214.71 g/mol
InChI Key: BIOGIOJNNVAUSF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]butanal is an organic compound characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butanal typically involves the reaction of 4-chlorothiophenol with butanal under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]butanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[(4-Chlorophenyl)sulfanyl]butanoic acid.

    Reduction: 3-[(4-Chlorophenyl)sulfanyl]butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]butanal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butanal involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]butanal
  • 3-[(4-Methylphenyl)sulfanyl]butanal
  • 3-[(4-Nitrophenyl)sulfanyl]butanal

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]butanal is unique due to the presence of the chlorine atom in the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

CAS No.

81008-50-6

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylbutanal

InChI

InChI=1S/C10H11ClOS/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,7-8H,6H2,1H3

InChI Key

BIOGIOJNNVAUSF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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